Pyrindamycin B

Description

duocarmycin C1 has been reported in Streptomyces with data available.

isolated from Streptomyces sp. SF2582

Properties

CAS No. |

118292-35-6 |

|---|---|

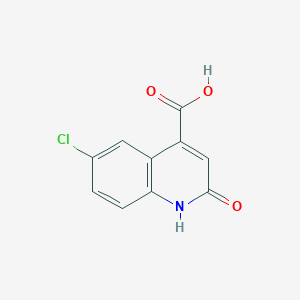

Molecular Formula |

C26H26ClN3O8 |

Molecular Weight |

544.0 g/mol |

IUPAC Name |

methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate |

InChI |

InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1 |

InChI Key |

ILRQRCTVPANBBE-GWQKEKGPSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=O)N2)C(=O)O |

Synonyms |

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester duocarmycin C1 pyrindamycin B |

Origin of Product |

United States |

Foundational & Exploratory

Pyrindamycin B: A Technical Guide to its Function as a Bacterial DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrindamycin B, a member of the pyrrolamide class of antibiotics, has emerged as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival. This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated cellular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Introduction

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial agents.[1] This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] DNA gyrase consists of two subunits, GyrA and GyrB, and its function is dependent on ATP hydrolysis, which is carried out by the GyrB subunit.[1] this compound and other pyrrolamides specifically target the ATPase activity of the GyrB subunit, distinguishing their mechanism from other classes of gyrase inhibitors like fluoroquinolones, which target the GyrA subunit.[1][2] This unique mechanism of action makes this compound a promising candidate for the development of new antibacterial drugs, particularly in the face of rising antibiotic resistance.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the GyrB subunit of DNA gyrase. By occupying the ATP-binding pocket, it prevents the hydrolysis of ATP, which is essential for the conformational changes required for DNA supercoiling. This inhibition of gyrase activity leads to a disruption of DNA topology, ultimately halting DNA synthesis and leading to bacterial cell death.

Quantitative Data on DNA Gyrase Inhibition

Table 1: In Vitro Inhibition of E. coli DNA Gyrase

| Compound Class | Representative Compound | Target Subunit | Mechanism of Action | IC50 vs. E. coli DNA Gyrase (µM) |

| Pyrrolamide | Pyrrolamide Analog | GyrB | ATPase Inhibition | 3 |

| Aminocoumarin | Novobiocin | GyrB | ATPase Inhibition | 0.08 - 0.48 |

| Fluoroquinolone | Ciprofloxacin | GyrA | Inhibition of DNA re-ligation | 0.39 - 2.57 |

| Fluoroquinolone | Levofloxacin | GyrA | Inhibition of DNA re-ligation | 2.50 |

| Fluoroquinolone | Moxifloxacin | GyrA | Inhibition of DNA re-ligation | 0.9 |

Table 2: In Vitro Inhibition of S. aureus DNA Gyrase and Antibacterial Activity

| Compound Class | Representative Compound | IC50 vs. S. aureus DNA Gyrase (µg/mL) | MIC vs. S. aureus (µg/mL) |

| Pyrrolamide | Pyrrolamide Analog | - | >64 |

| Fluoroquinolone | Ciprofloxacin | - | 2 |

| Quinolones | Various | 0.915 - 126 | - |

Note: Data for this compound is represented by a lead pyrrolamide compound from foundational studies. IC50 and MIC values can vary depending on the specific analog and the bacterial species tested.

Experimental Protocols

The characterization of this compound as a DNA gyrase inhibitor involves several key experiments. Detailed methodologies for two primary assays are provided below.

DNA Gyrase ATPase Inhibition Assay

This assay measures the inhibition of the ATPase activity of DNA gyrase.

Objective: To determine the concentration of this compound required to inhibit 50% of the DNA gyrase ATPase activity (IC50).

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified DNA gyrase (GyrA and GyrB subunits), relaxed plasmid DNA (e.g., pBR322), and ATP in a suitable assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).

-

Inhibitor Addition: Add varying concentrations of this compound (or a representative pyrrolamide) to the reaction mixtures. A control with no inhibitor is also prepared.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.

-

Detection of ATP Hydrolysis: The amount of ATP hydrolyzed is quantified. A common method is the malachite green assay, which detects the inorganic phosphate (B84403) (Pi) released during hydrolysis.

-

Add malachite green reagent to the reaction mixtures.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ATPase inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

DNA Supercoiling Assay

This assay visually demonstrates the inhibition of the supercoiling activity of DNA gyrase.

Objective: To assess the ability of this compound to inhibit the introduction of negative supercoils into relaxed DNA by DNA gyrase.

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing relaxed plasmid DNA, DNA gyrase, and ATP in an appropriate buffer.

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction tubes. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reactions at 37°C for a set time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Agarose (B213101) Gel Electrophoresis:

-

Load the reaction products onto an agarose gel.

-

Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

-

Visualization:

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).

-

Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing inhibitor concentration.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's action and the experimental approaches used to study it.

Signaling Pathway of DNA Gyrase Inhibition

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for Characterizing a DNA Gyrase Inhibitor

Caption: Workflow for DNA gyrase inhibitor analysis.

Logical Relationship of this compound's Antibacterial Action

Caption: Logical flow of this compound's action.

Conclusion

This compound represents a significant member of the pyrrolamide class of antibiotics, with a distinct and potent inhibitory action against bacterial DNA gyrase. Its mechanism of targeting the GyrB ATPase activity offers a valuable alternative to existing antibiotics and a promising avenue for combating drug-resistant bacteria. The experimental protocols and data presented in this guide provide a solid framework for the continued investigation and development of this compound and related compounds as next-generation antibacterial agents. Further research focusing on obtaining specific quantitative data for this compound and exploring its efficacy in in vivo models is warranted to fully elucidate its therapeutic potential.

References

Unraveling the Assembly Line: A Technical Guide to Pyrindamycin B Biosynthesis in Actinomycetes

A Note on Nomenclature: The term "Pyrindamycin B" in the initial query presents an ambiguity, as the scientific literature extensively details the biosynthesis of "Pyridomycin," a structurally related and potent antimycobacterial agent produced by Streptomyces pyridomyceticus. In contrast, detailed biosynthetic information for a compound explicitly named "this compound" is less prevalent. This guide will, therefore, focus on the well-characterized biosynthesis of Pyridomycin (B90888), a pathway of significant interest to researchers in natural product synthesis and drug development. It is plausible that "this compound" is a less common name for a pyridomycin-related analog or a potential misnomer.

This technical guide provides a comprehensive overview of the genetic and biochemical machinery responsible for the assembly of Pyridomycin, a complex cyclodepsipeptide antibiotic. We delve into the biosynthetic gene cluster, the function of key enzymes, quantitative data from enzymatic and fermentation studies, and detailed experimental protocols for researchers seeking to investigate this fascinating pathway.

The Pyrindamycin (Pyridomycin) Biosynthetic Gene Cluster

The blueprint for pyridomycin biosynthesis is encoded in a 42.5-kb DNA region within the genome of Streptomyces pyridomyceticus NRRL B-2517.[1][2] This biosynthetic gene cluster (BGC) contains 26 putative open reading frames (ORFs), including a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system at its core.[1][2] This hybrid "assembly line" is responsible for the stepwise construction of the pyridomycin backbone from amino acid and short carboxylic acid precursors.

The central NRPS/PKS machinery is comprised of the genes pyrE, pyrF, and pyrG.[1] A notable feature of this system is the presence of a PKS-type ketoreductase (KR) domain embedded within an NRPS module, highlighting the intricate fusion of these two major biosynthetic paradigms.

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of pyridomycin is initiated by a loading module consisting of the enzymes PyrA and PyrU. PyrA, an NRPS adenylation (A) domain, activates the starter unit, 3-hydroxypicolinic acid (3-HPA), and transfers it to PyrU, a discrete peptidyl carrier protein (PCP). The loaded 3-HPA is then passed to the main NRPS/PKS assembly line for chain elongation.

The subsequent steps involve the sequential addition of precursors, catalyzed by the multidomain enzymes PyrE, PyrF, and PyrG. These enzymes incorporate L-threonine, 3-(3-pyridyl)-L-alanine, and a propionate (B1217596) unit. The final chain is then released, likely through cyclization mediated by a thioesterase (TE) domain.

Caption: Proposed biosynthetic pathway of Pyridomycin.

Quantitative Data

Enzyme Kinetics

The substrate specificity of the adenylation domain PyrA, which is responsible for selecting the starter unit for pyridomycin biosynthesis, has been characterized in vitro. The kinetic parameters for the activation of 3-hydroxypicolinic acid (3-HPA) and other related aromatic acids were determined.

| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) |

| 3-Hydroxypicolinic acid (3-HPA) | 0.04 ± 0.01 | 10.3 ± 0.2 | 257.5 |

| 2,3-Dihydroxybenzoic acid (2,3-DHBA) | 1.3 ± 0.1 | 11.2 ± 0.3 | 8.6 |

| 4-Amino-2-hydroxybenzoic acid (4A2HBA) | 1.1 ± 0.1 | 1.3 ± 0.0 | 1.2 |

Table 1: Kinetic parameters of PyrA for different substrates.

Fermentation Yields

The production of pyridomycin has been reported from different actinomycete strains, with varying yields depending on the producing organism and fermentation conditions.

| Producing Organism | Yield | Reference |

| Dactylosporangium fulvum | 20-40 mg/L |

Table 2: Reported fermentation yields of Pyridomycin.

Experimental Protocols

Gene Inactivation and Complementation

To confirm the function of genes within the pyridomycin biosynthetic cluster, targeted gene knockouts are performed in S. pyridomyceticus. This is typically achieved through homologous recombination.

General Protocol for Gene Inactivation:

-

Construct the Knockout Plasmid: A gene replacement cassette, often containing an antibiotic resistance marker (e.g., apramycin), is constructed to replace the target gene. This cassette is flanked by homologous regions upstream and downstream of the target gene to facilitate double-crossover recombination.

-

Transformation: The knockout plasmid is introduced into S. pyridomyceticus via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

-

Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotic. Double-crossover mutants are then screened for the desired gene replacement, typically by PCR analysis.

General Protocol for Complementation:

-

Construct the Complementation Plasmid: The wild-type gene is cloned into an integrative expression vector under the control of a suitable promoter (e.g., PermE*).

-

Introduction into Mutant: The complementation plasmid is introduced into the mutant strain by conjugation.

-

Analysis of Production: The complemented strain is fermented, and the restoration of pyridomycin production is analyzed by HPLC-MS.

Fermentation and Product Analysis

The production of pyridomycin is achieved through submerged fermentation of Streptomyces pyridomyceticus.

Fermentation Protocol:

-

Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., YEME or TSB) with spores or mycelia of S. pyridomyceticus. The culture is incubated at 30°C with shaking for 2 days.

-

Production Culture: The seed culture is used to inoculate a larger volume of production medium. A typical production medium consists of glucose, soybean meal, and various salts. The production culture is incubated at 30°C with shaking for 3-7 days.

-

Extraction: The fermentation broth is harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate. The organic phase is collected and concentrated under reduced pressure.

-

Analysis: The crude extract is dissolved in a suitable solvent (e.g., acetonitrile) and analyzed by HPLC-MS to detect and quantify pyridomycin production.

In Vitro Enzyme Assays

The activity of key biosynthetic enzymes, such as the adenylation domain PyrA, can be assessed in vitro.

Protocol for PyrA Activity Assay:

-

Protein Expression and Purification: The gene encoding PyrA is cloned into an expression vector and expressed in E. coli. The recombinant protein is then purified, typically using affinity chromatography.

-

Assay Reaction: The purified PyrA enzyme is incubated with the substrate (e.g., 3-HPA), ATP, and MgCl₂ in a suitable buffer.

-

Detection of Product Formation: The adenylation reaction can be monitored by measuring the release of pyrophosphate using a colorimetric assay or by detecting the formation of the aminoacyl-AMP intermediate.

-

Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the reaction is performed with varying substrate concentrations, and the initial reaction velocities are measured.

Experimental Workflows

Caption: Key experimental workflows in pyridomycin research.

This guide provides a foundational understanding of the Pyrindamycin (Pyridomycin) B biosynthesis pathway. The intricate interplay of NRPS and PKS modules, along with the unique enzymatic modifications, makes this pathway a rich area for further investigation and a promising target for biosynthetic engineering to generate novel antibiotic derivatives.

References

- 1. Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of the pyridomycin biosynthetic gene cluster of Streptomyces pyridomyceticus NRRL B-2517 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrindamycin B: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrindamycin B, a potent natural product, has emerged as a significant scaffold in the development of novel therapeutic agents. As a member of the duocarmycin class of compounds, its profound cytotoxic and antibacterial properties are primarily attributed to its unique mechanism of DNA alkylation. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. It delves into their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers engaged in the exploration and development of this compound-based therapeutics.

Introduction

This compound is a complex heterocyclic natural product that has attracted considerable interest due to its potent biological activity.[1][2] Although the total synthesis of this compound has not yet been reported in peer-reviewed literature, the synthesis of its core structures and derivatives is an active area of research.[3] The key structural feature of this compound is the dihydropyrido[4,3-e]oxazin-4-one ring system.[3] This guide will explore the synthesis of this core and its analogs, their biological evaluation, and the underlying mechanisms of action.

Mechanism of Action: DNA Alkylation

The primary mechanism of action for this compound and its analogs is DNA alkylation.[1] These compounds bind to the minor groove of DNA, particularly in AT-rich sequences. Following this initial binding, a reactive cyclopropane (B1198618) ring within the molecule is activated, leading to the formation of a covalent bond with the N3 position of an adenine (B156593) base. This irreversible alkylation distorts the DNA helix, creating lesions that obstruct DNA replication and transcription, ultimately leading to cell death.

Caption: Proposed mechanism of action for this compound.

Biological Activity

This compound and its analogs exhibit a broad spectrum of biological activities, including potent antitumor and antibacterial effects.

Anticancer Activity

The DNA alkylating properties of this compound and its analogs make them highly cytotoxic to cancer cells. Their efficacy has been demonstrated against a variety of murine and human tumor cell lines, including those resistant to conventional chemotherapeutics like doxorubicin.

Table 1: In Vitro Cytotoxicity of Pyrindamycin Analogs and Related Duocarmycins

| Compound | Cancer Cell Line | IC50 Value |

| Duocarmycin C1 (this compound) | HeLa S3 | 8.5 nM |

| Pyrindamycin A | P388 Murine Leukemia | 3.9 µg/mL |

| This compound | P388 Murine Leukemia | 3.9 µg/mL |

| Duocarmycin SA | L1210 Leukemia | Data Not Available |

Antibacterial Activity

This compound and its analogs have shown significant antibacterial activity, particularly against Gram-positive bacteria. The potent activity is attributed to their ability to penetrate the bacterial cell wall and alkylate DNA. For some related compounds, inhibition of DNA gyrase has also been identified as a mechanism of action.

Table 2: Antibacterial Activity of Pyrindamycin Analogs and Related Compounds

| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) |

| Duocarmycin SA | Staphylococcus aureus | Gram-Positive | 0.0013 |

| Duocarmycin SA | Bacillus subtilis | Gram-Positive | 0.00065 |

| Duocarmycin A | Gram-Positive Bacteria | Gram-Positive | Inhibitory |

| Duocarmycin A | Gram-Negative Bacteria | Gram-Negative | Inhibitory |

| Pyrrolamide Analog | Staphylococcus aureus | Gram-Positive | >64 |

Table 3: In Vitro Efficacy of a Representative Pyrrolamide Analog Compared to Other DNA Gyrase Inhibitors

| Compound Class | Representative Compound | Target Subunit | Mechanism of Action | IC50 vs. E. coli DNA Gyrase (µM) | MIC vs. S. aureus (µg/mL) |

| Pyrrolamide | Pyrrolamide Analog | GyrB | ATPase Inhibition | 3 | >64 |

| Aminocoumarin | Novobiocin | GyrB | ATPase Inhibition | 0.08 - 0.48 | - |

| Fluoroquinolone | Ciprofloxacin | GyrA | Inhibition of DNA re-ligation | 0.39 - 2.57 | 2 |

| Fluoroquinolone | Levofloxacin | GyrA | Inhibition of DNA re-ligation | 2.50 | - |

Synthesis of this compound Analogs

While the total synthesis of this compound remains elusive, several strategies have been developed for the synthesis of its core structures and derivatives. A common approach involves the construction of the pyrido-oxazine scaffold.

Caption: General synthetic workflow for Pyrido-oxazine derivatives.

Experimental Protocols

Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b]oxazin-7-yl)carbamates

-

Preparation of 5-amino-4-hydroxypyridine intermediate:

-

Hydrolyze the chloro group of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate with formic acid to yield the corresponding 4-hydroxypyridine.

-

Perform catalytic hydrogenation of the nitro group to obtain the 5-amino-4-hydroxypyridine intermediate.

-

-

Cyclization Reaction:

-

React the 5-amino-4-hydroxypyridine intermediate with an appropriate α-halo ketone in acetic acid at room temperature.

-

The reaction yields a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b]oxazin-7-yl)carbamates.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound analog in the appropriate cell culture medium and add them to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration that inhibits cell growth by 50%.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound analog in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound and its structural analogs represent a promising class of compounds with potent anticancer and antibacterial activities. Their unique mechanism of DNA alkylation provides a strong rationale for their further development. This technical guide has summarized the current knowledge on their synthesis, biological evaluation, and mechanism of action, providing a foundation for future research in this area. The detailed protocols and structured data presented herein are intended to facilitate the design and execution of new studies aimed at unlocking the full therapeutic potential of these remarkable molecules.

References

Pyrindamycin B: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

November 2025

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of Pyrindamycin B. As a potent member of the duocarmycin class of DNA alkylating agents, understanding its physicochemical properties is critical for its application in research and drug development. This document summarizes the known solubility and stability profiles, details relevant experimental protocols, and provides visual representations of key pathways and workflows. It is important to note that specific quantitative solubility and stability data for this compound is limited in the publicly available literature. Therefore, much of the information presented is based on the well-documented behavior of closely related duocarmycin compounds.

Solubility Profile

This compound exhibits limited aqueous solubility but is soluble in several organic solvents. The preparation of stock solutions in a suitable organic solvent is a standard practice, followed by dilution into aqueous media for experimental use. Care must be taken during dilution, as the compound may precipitate.

Qualitative Solubility

This compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and acetonitrile.[1] Its solubility in aqueous solutions is limited.[1] To enhance aqueous solubility for cell-based assays or in vivo studies, several formulation strategies can be employed, including the use of co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), or the addition of surfactants such as Tween-80.[2]

Quantitative Solubility Data

Table 1: Quantitative Solubility Data for this compound and Analogs

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Duocarmycin SA (analog) | Water | 25 | 0.030 g/L | |

| Duocarmycin TM (analog) | DMSO | Not Specified | ≥ 50 mg/mL | |

| This compound | DMSO | Not Specified | Soluble | |

| This compound | Methanol | Not Specified | Soluble | |

| This compound | Acetonitrile | Not Specified | Soluble | |

| This compound | Water | Not Specified | Limited |

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and experimental application. Its chemical stability is primarily influenced by pH, temperature, light, and the solvent system. The core of its reactivity lies in the equilibrium between the inactive seco-form and the highly reactive spirocyclopropylhexadienone form.

Factors Affecting Stability

-

pH: Acidic conditions (pH < 5) promote the formation of the electrophilic spiro-form, which is a potent DNA alkylating agent but is also highly susceptible to hydrolysis. Neutral conditions (pH ~7) offer moderate stability, with a slower conversion to the active form. Basic conditions (pH > 8) can lead to base-catalyzed hydrolysis of the amide bond.

-

Temperature: Low temperatures (-20°C or -80°C) are recommended for storing this compound solutions to maximize stability. Elevated temperatures significantly accelerate degradation.

-

Solvent: Aprotic solvents, such as DMSO and DMF, can limit hydrolytic degradation by minimizing the availability of water.

-

Light: this compound should be protected from light, as photolytic degradation can occur.

Table 2: Qualitative Stability Trends for this compound

| Condition | Factor | Expected Stability | Remarks | Reference |

| pH | Acidic (pH < 5) | Low | Promotes formation of the reactive spiro-form, prone to hydrolysis. | |

| Neutral (pH ~7) | Moderate | Slower conversion to the spiro-form compared to acidic conditions. | ||

| Basic (pH > 8) | Low to Moderate | Base-catalyzed hydrolysis of the amide bond can occur. | ||

| Temperature | 4°C | High | Low temperature slows down the rate of all chemical reactions. | |

| Room Temp (~25°C) | Moderate | Increased thermal energy accelerates degradation. | ||

| Elevated (>40°C) | Low | Significantly accelerates degradation pathways. | ||

| Solvent | Aprotic (e.g., DMSO, DMF) | High | Limits the availability of water for hydrolysis. | |

| Light | Exposure to UV light | Low to Moderate | Photolytic degradation is possible. |

Degradation Pathway

The proposed degradation of this compound is initiated by the conversion of the more stable seco-form to the electrophilic spiro-form. This active intermediate can then undergo nucleophilic attack by water (hydrolysis), leading to the cleavage of the amide bond.

Caption: Proposed degradation pathway of this compound.

As a member of the duocarmycin family, this compound exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating guanine (B1146940) bases, which leads to DNA damage and subsequent apoptosis.

Caption: Generalized signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following section details methodologies for conducting forced degradation studies and for the analysis of this compound, providing a foundation for researchers to develop specific, optimized protocols.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under stress conditions.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., DMSO or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70°C). Also, heat a solution of the compound in a suitable solvent.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.

-

-

Sample Analysis: At various time points, withdraw samples and analyze by HPLC to determine the extent of degradation.

Caption: Experimental workflow for forced degradation studies.

HPLC Analysis Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying this compound and its degradation products.

Table 3: General HPLC Parameters for this compound Analysis

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A linear gradient tailored to resolve this compound from its degradation products. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm). |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

Note: For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Summary and Recommendations

The solubility and stability of this compound are critical considerations for its successful application in research. While specific quantitative data is sparse, a clear qualitative understanding exists based on its chemical properties and the behavior of related duocarmycins.

Key Recommendations:

-

Storage: Store solid this compound at low temperatures, protected from light. For solutions, use aprotic solvents like DMSO for long-term storage at -20°C or -80°C.

-

Solution Preparation: Prepare fresh aqueous solutions for experiments by diluting a concentrated stock in an organic solvent. Be mindful of potential precipitation.

-

Experimental Conditions: Maintain a neutral or slightly acidic pH in aqueous buffers for short-term use to balance activity and stability. Avoid strongly acidic or basic conditions and elevated temperatures.

-

Analysis: Employ HPLC with UV detection for routine analysis and quantification. Utilize LC-MS for the identification of metabolites and degradation products.

This guide serves as a foundational resource for professionals working with this compound. It is recommended that researchers perform their own specific solubility and stability assessments tailored to their experimental systems.

References

Unraveling the Antitumor Potential of Pyrindamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrindamycin B, a potent antitumor antibiotic, is a member of the duocarmycin class of natural products renowned for their significant cytotoxic activity. As a structural analog of Pyrindamycin A, it functions as a powerful DNA alkylating agent. This technical guide provides an in-depth exploration of the antitumor properties of this compound, focusing on its mechanism of action, quantitative efficacy against cancer cell lines, and the intricate signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.

Mechanism of Action: DNA Alkylation and Synthesis Inhibition

The primary mechanism underpinning the antitumor effects of this compound is the potent inhibition of DNA synthesis. This activity is characteristic of the duocarmycin family, which are known to be DNA alkylating agents. The proposed mechanism involves this compound binding to the minor groove of DNA, followed by the alkylation of the N3 position of adenine (B156593) bases. This covalent modification of the DNA structure creates a critical lesion that obstructs essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Data Presentation: In Vitro Cytotoxicity

The antitumor efficacy of this compound has been evaluated against various cancer cell lines, with a particular emphasis on its effectiveness in overcoming drug resistance. The following table summarizes the available quantitative data on its cytotoxic activity, primarily presented as the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| P388 | Murine Leukemia | 3.9 | |

| P388/ADR | Doxorubicin-resistant Murine Leukemia | 3.9 |

ADR: Adriamycin (doxorubicin)

This data highlights this compound's potent activity against the P388 murine leukemia cell line and, significantly, its identical efficacy against the doxorubicin-resistant P388/ADR subline. This suggests that its mechanism of action is not susceptible to the common mechanisms of doxorubicin (B1662922) resistance, making it a promising candidate for treating refractory cancers. Research indicates that the therapeutic effects of this compound are more pronounced in hematological malignancies as compared to solid tumors.

Signaling Pathways: The DNA Damage Response

The DNA alkylation induced by this compound triggers a complex signaling cascade known as the DNA Damage Response (DDR). This cellular network is crucial for detecting DNA lesions, arresting the cell cycle to allow for repair, and initiating apoptosis if the damage is irreparable.

The DNA damage inflicted by this compound is hypothesized to activate sensor proteins such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases then phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2. A key player in this pathway is the tumor suppressor protein p53. Activated p53 can induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, or trigger apoptosis. The retinoblastoma protein (pRB) also plays an essential role as a downstream target in the DNA damage-induced G1/S phase checkpoint.

Caption: this compound induced DNA damage response pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., P388 murine leukemia)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel

Methodological & Application

Pyrindamycin B Cytotoxicity Assay: An Application Note and Protocol for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrindamycin B is a potent antitumor antibiotic belonging to the duocarmycin family of natural products.[1][2] Like other members of this class, its primary mechanism of action involves the inhibition of DNA synthesis through DNA alkylation.[1][3] this compound binds to the minor groove of DNA and subsequently alkylates the N3 position of adenine, leading to a disruption of DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1] Notably, this compound has demonstrated significant cytotoxic activity against various murine and human tumor cell lines, including those resistant to conventional chemotherapeutics like doxorubicin, highlighting its potential as a valuable candidate in oncology research and drug development.

This application note provides detailed protocols for assessing the cytotoxicity of this compound against cancer cell lines using three common colorimetric assays: the MTT, SRB, and LDH assays. It also includes a summary of available cytotoxicity data and visualizations of the experimental workflow and the compound's proposed signaling pathway.

Data Presentation

| Cell Line | Cancer Type | IC50 (µg/mL) |

| P388 | Murine Leukemia | 3.9 |

| P388/ADR (doxorubicin-resistant) | Murine Leukemia | 3.9 |

Experimental Protocols

To determine the cytotoxic effects of this compound on various cancer cell lines, the following protocols for MTT, SRB, and LDH assays are recommended.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells as described in the MTT assay protocol.

-

Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water or deionized water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

-

Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

LDH assay kit (commercially available)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells as described in the MTT assay protocol.

-

Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

-

Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the cell-free supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the treated, spontaneous release, and maximum release wells, according to the manufacturer's formula. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Caption: Experimental workflow for this compound cytotoxicity assays.

References

Application Notes and Protocols for DNA Synthesis Inhibition Assay Using Pyrindamycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrindamycin B, a potent antitumor antibiotic belonging to the duocarmycin class of natural products, functions as a highly effective inhibitor of DNA synthesis.[1] Its mechanism of action involves the sequence-selective alkylation of DNA, primarily targeting the N3 atom of adenine (B156593) in the minor groove.[1] This covalent modification of the DNA template obstructs the progression of DNA polymerase, leading to a halt in DNA replication and ultimately, cell death.[1] These application notes provide detailed protocols for assessing the DNA synthesis inhibitory activity of this compound and its cytotoxic effects on cancer cell lines.

Data Presentation

The cytotoxic activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of a cell population by 50%. The following tables summarize the in vitro cytotoxicity of this compound and a related analog against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Against Murine Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| P388 | Murine Leukemia | 3.9 |

| P388/ADR (doxorubicin-resistant) | Murine Leukemia | 3.9 |

Table 2: Comparative in Vitro Cytotoxicity of Pyrindamycin A and B

| Cell Line | Pyrindamycin A (IC50 µg/ml) | This compound (IC50 µg/ml) |

| P388 (Murine Leukemia) | 3.9 | 3.9 |

| P388/ADR (Doxorubicin-resistant Murine Leukemia) | 3.9 | 3.9 |

Signaling Pathways

This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates complex cellular signaling pathways designed to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death). The primary sensors of this type of DNA damage are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, which ultimately leads to the inactivation of cyclin-dependent kinases (CDKs) responsible for cell cycle progression. This results in cell cycle arrest, providing time for the cell to repair the DNA damage.

Experimental Protocols

The following are detailed protocols to assess the impact of this compound on DNA synthesis and cell cycle progression.

Protocol 1: BrdU Incorporation Assay for DNA Synthesis Inhibition

This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA. A decrease in BrdU incorporation indicates inhibition of DNA synthesis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well clear-bottom black microplate

-

BrdU labeling solution (10 µM)

-

Fixing/Denaturing Solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Experimental Workflow:

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

BrdU Labeling: After the desired treatment period, add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 10 µM. The incubation time for BrdU labeling depends on the cell proliferation rate and should be optimized (typically 2-24 hours).

-

Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Primary Antibody Incubation: Wash the wells twice with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Substrate Reaction: Wash the wells three times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development is observed (typically 15-30 minutes).

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with a DNA synthesis inhibitor like this compound is expected to cause an accumulation of cells in the S phase or G2/M phase arrest.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Experimental Workflow:

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).

-

Cell Harvesting: For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin. For suspension cells, collect them directly. Centrifuge the cell suspension to obtain a cell pellet.

-

Washing: Resuspend the cell pellet in PBS and centrifuge again. Discard the supernatant.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate on ice or at -20°C for at least 30 minutes.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate for accurate DNA content measurement.

-

Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the proportion of cells in the S and/or G2/M phases in this compound-treated samples compared to the control indicates cell cycle arrest.

References

Application Notes and Protocols for In Vivo Studies of Pyrindamycin B in Murine Leukemia Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo use of Pyrindamycin B, a potent antitumor antibiotic of the duocarmycin class, in murine leukemia models. This document includes a summary of available data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.

Introduction

This compound is a DNA alkylating agent that exhibits significant cytotoxic activity against a range of tumor cell lines.[1][2] Its primary mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine (B156593) bases.[2] This action inhibits DNA synthesis, leading to cell cycle arrest and apoptosis, making it a compound of interest for cancer therapy.[1][3] Notably, this compound has demonstrated efficacy against multidrug-resistant leukemia cell lines, suggesting its potential to overcome common resistance mechanisms.

Data Presentation

In Vitro Cytotoxicity of Pyrindamycins against Murine Leukemia Cell Lines

| Cell Line | Compound | IC50 (µg/mL) | Reference |

| P388 | Pyrindamycin A | 3.9 | |

| P388/ADR (doxorubicin-resistant) | Pyrindamycin A | 3.9 | |

| P388 | This compound | Not explicitly quantified, but noted to have similar activity to Pyrindamycin A. | |

| P388/ADR (doxorubicin-resistant) | This compound | Not explicitly quantified, but noted to have similar activity to Pyrindamycin A. |

In Vivo Antitumor Activity of this compound in P388 Murine Leukemia Model

Detailed quantitative data on the percentage increase in lifespan (% ILS) from the primary literature is not available in the searched resources. The following table is a template based on the described experimental design.

| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Schedule | Median Survival Time (Days) | Increase in Lifespan (% ILS) |

| Vehicle Control | - | Intraperitoneal | Days 1-9 | Data not available | - |

| This compound | Data not available | Intraperitoneal | Days 1-9 | Data not available | Data not available |

| Doxorubicin | Data not available | Intraperitoneal | Days 1-9 | Data not available | Data not available |

Experimental Protocols

The following protocols are based on methodologies described for evaluating duocarmycin-class antibiotics in murine leukemia models.

In Vivo Efficacy Study in P388 Murine Leukemia Model

Objective: To evaluate the antitumor efficacy of this compound in a murine model of leukemia by assessing the increase in lifespan.

Materials:

-

This compound

-

P388 or P388/ADR (doxorubicin-resistant) murine leukemia cells

-

6-8 week old male CDF1 or syngeneic mice

-

Sterile saline or other appropriate vehicle

-

Sterile syringes and needles (27-gauge)

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Cell Implantation:

-

On Day 0, inoculate each mouse intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells suspended in 0.5 mL of sterile saline.

-

-

Animal Randomization:

-

Randomize the inoculated mice into treatment and control groups (typically 6-10 mice per group).

-

-

Drug Administration:

-

Beginning on Day 1, administer this compound (dissolved in a suitable vehicle) intraperitoneally once daily for a specified number of days (e.g., 5 or 9 days). The optimal dosage should be determined from maximum tolerated dose (MTD) studies.

-

The vehicle control group should receive injections of the vehicle only on the same schedule.

-

-

Monitoring:

-

Monitor the mice daily for signs of toxicity (e.g., weight loss, behavioral changes) and survival.

-

-

Efficacy Evaluation:

-

The primary endpoint is the mean or median survival time (MST) for each group.

-

Calculate the percentage increase in lifespan (% ILS) using the following formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100

-

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Experimental Workflow for In Vivo Murine Leukemia Model

Caption: Workflow for evaluating this compound in a murine leukemia model.

References

Application Notes: Determining the IC50 of Pyrindamycin B using an MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrindamycin B, a potent member of the duocarmycin class of natural products, is recognized for its significant cytotoxic properties.[1] Its mechanism of action involves the alkylation of DNA, a process that disrupts DNA replication and transcription, ultimately leading to cell death.[1][2] This activity makes this compound a compound of interest in oncology research.[2] A critical parameter for evaluating the efficacy of cytotoxic compounds like this compound is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a biological process, such as cell growth, by 50%.

This document provides a detailed protocol for determining the IC50 value of this compound in a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method for assessing cell viability.[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active (living) cells to form purple formazan (B1609692) crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Mechanism of Action: this compound

This compound exerts its cytotoxic effects through a specific molecular mechanism. The diagram below illustrates the proposed pathway.

Caption: Proposed mechanism of action for this compound.

Experimental Protocol

This protocol details the step-by-step procedure for determining the IC50 value of this compound.

Materials and Reagents

| Reagent/Material | Specifications |

| This compound | Purity >98% |

| Cell Line | e.g., MCF-7, HeLa, A549 (select based on research focus) |

| Complete Growth Medium | e.g., DMEM or RPMI-1640 with 10% FBS, 1% Pen-Strep |

| MTT Reagent | 5 mg/mL in sterile PBS |

| Solubilization Buffer | e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01M HCl |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |

| Trypsin-EDTA | 0.25% |

| 96-well flat-bottom plates | Sterile, tissue culture treated |

| CO2 Incubator | 37°C, 5% CO2, humidified |

| Microplate Reader | Capable of reading absorbance at 570 nm |

Experimental Workflow

The entire process, from cell preparation to data analysis, follows a structured workflow.

Caption: Step-by-step workflow for the MTT assay.

Detailed Procedure

Day 1: Cell Seeding

-

Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash cells with sterile PBS, then detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). Ensure cell viability is >95%.

-

Dilute the cell suspension to the desired seeding density (this should be optimized for each cell line, typically between 5,000 and 10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.

Day 2: this compound Treatment

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the assay. A common starting range is a logarithmic scale from 0.01 µM to 100 µM.

-

Prepare controls as described in the plate layout table below.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound or control solutions.

-

Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

Day 4/5: MTT Assay and Data Acquisition

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the crystals are fully dissolved.

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

Plate Layout and Controls

A well-structured plate layout is crucial for accurate results. Each condition should be tested in triplicate.

| Well Contents | Description | Purpose |

| Cell Control | Cells + 100 µL fresh medium | Represents 100% cell viability |

| Vehicle Control | Cells + medium with max DMSO conc. | Accounts for any effect of the solvent on cell viability |

| Test Wells | Cells + medium with this compound | To measure the cytotoxic effect at different concentrations |

| Blank Control | Medium only (no cells) | Background absorbance of the medium and reagents |

Data Analysis and IC50 Calculation

-

Correct for Background: Subtract the average absorbance value of the Blank Control wells from all other wells.

-

Corrected Absorbance = (Absorbance of Sample) - (Average Absorbance of Blank)

-

-

Calculate Percent Viability: Normalize the data to the cell control to determine the percentage of viable cells at each drug concentration.

-

% Viability = [(Corrected Absorbance of Test Well) / (Average Corrected Absorbance of Cell Control)] x 100

-

-

Determine IC50 Value: Plot the Percent Viability (Y-axis) against the logarithm of the this compound concentration (X-axis). Use a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve (variable slope). The software will calculate the IC50 value, which is the concentration that corresponds to 50% viability on the curve.

Example Data Presentation

| This compound (µM) | Log Concentration | Avg. Absorbance (570 nm) | % Viability |

| 0 (Control) | N/A | 1.250 | 100.0% |

| 0.01 | -2.00 | 1.235 | 98.8% |

| 0.1 | -1.00 | 1.150 | 92.0% |

| 1 | 0.00 | 0.875 | 70.0% |

| 10 | 1.00 | 0.500 | 40.0% |

| 100 | 2.00 | 0.150 | 12.0% |

This structured protocol provides a reliable framework for determining the potency of this compound, yielding crucial data for preclinical drug development and cancer research.

References

Application Notes and Protocols: Evaluating Pyrindamycin B Efficacy using BrdU Incorporation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrindamycin B is a potent antitumor antibiotic belonging to the duocarmycin family of natural products. Its mechanism of action involves the sequence-selective alkylation of DNA, which ultimately inhibits DNA synthesis and leads to cell death. This mode of action makes this compound a promising candidate for cancer chemotherapy, particularly against drug-resistant cell lines. The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay is a widely used method for quantifying cell proliferation by measuring the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during the S-phase of the cell cycle. This application note provides a detailed protocol for utilizing the BrdU incorporation assay to assess the efficacy of this compound in inhibiting the proliferation of cancer cells.

Principle of the BrdU Incorporation Assay

The BrdU assay is a precise method for measuring DNA synthesis and, consequently, cell proliferation. Cells are cultured in the presence of BrdU, a synthetic analog of thymidine. During the S-phase of the cell cycle, proliferating cells incorporate BrdU into their newly synthesized DNA. Following this labeling period, the cells are fixed, and the DNA is denatured to expose the incorporated BrdU. Specific monoclonal antibodies conjugated to a reporter enzyme (e.g., horseradish peroxidase) are then used to detect the BrdU. The subsequent addition of a substrate results in a colorimetric reaction, where the intensity of the color is directly proportional to the amount of BrdU incorporated, providing a quantitative measure of DNA synthesis.

Data Presentation

The following tables present illustrative quantitative data from a BrdU incorporation assay evaluating the efficacy of this compound on P388 murine leukemia cells. This data is representative of expected results and should be used for guidance.

Table 1: Dose-Dependent Inhibition of BrdU Incorporation by this compound in P388 Cells

| This compound Concentration (nM) | Mean Absorbance (450 nm) | Standard Deviation | % Inhibition of BrdU Incorporation |

| 0 (Vehicle Control) | 1.250 | 0.085 | 0 |

| 1 | 1.050 | 0.070 | 16 |

| 5 | 0.750 | 0.055 | 40 |

| 10 | 0.450 | 0.040 | 64 |

| 25 | 0.200 | 0.025 | 84 |

| 50 | 0.100 | 0.015 | 92 |

| 100 | 0.050 | 0.010 | 96 |

Table 2: Comparison of IC50 Values for this compound and Doxorubicin in P388 Cells

| Compound | BrdU Incorporation Assay IC50 (nM) |

| This compound | 8.5 |

| Doxorubicin | 50.2 |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Materials

-

P388 murine leukemia cell line

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, TMB substrate, and stop solution)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Sterile PBS

-

DMSO (for dissolving this compound)

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding:

-

Culture P388 cells in complete medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 nM). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

BrdU Labeling:

-

After the 24-hour treatment, add 10 µL of the BrdU labeling solution (as provided in the kit, typically 10X) to each well.

-

Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 incubator.

-

-

Fixation and DNA Denaturation:

-

Carefully remove the culture medium from the wells. For suspension cells like P388, it is advisable to centrifuge the plate at 300 x g for 5 minutes before removing the supernatant.

-

Add 200 µL of the Fixing/Denaturing solution to each well.

-

Incubate for 30 minutes at room temperature.

-

-

BrdU Detection:

-

Remove the Fixing/Denaturing solution and wash the wells three times with 200 µL of wash buffer (provided in the kit or PBS).

-

Add 100 µL of the diluted anti-BrdU antibody solution to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells three times with 200 µL of wash buffer.

-

Add 100 µL of the diluted HRP-conjugated secondary antibody solution to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the wells three times with 200 µL of wash buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of the TMB substrate to each well.

-

Incubate at room temperature in the dark for 15-30 minutes, or until a color change is apparent.

-

Add 100 µL of the stop solution to each well to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

-

Data Analysis

-

Subtract the absorbance value of the blank control from all other readings.

-

Calculate the percentage of BrdU incorporation inhibition for each this compound concentration using the following formula:

% Inhibition = [1 - (Absorbance of treated sample / Absorbance of vehicle control)] x 100

-

Plot the % inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

Signaling Pathway

This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates the DNA damage response (DDR) pathway. This pathway involves a cascade of signaling events aimed at arresting the cell cycle to allow for DNA repair. If the damage is too severe, the pathway can trigger apoptosis (programmed cell death).

Conclusion

The BrdU incorporation assay is a robust and reliable method for quantifying the inhibitory effect of this compound on DNA synthesis in cancer cells. The detailed protocol and illustrative data provided in these application notes serve as a comprehensive guide for researchers to evaluate the efficacy of this compound and similar DNA-damaging agents. Understanding the dose-dependent effects and the underlying signaling pathways is crucial for the further development of this potent antitumor compound.

Application Notes and Protocols for Developing Pyrindamycin B Drug Delivery Systems with Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and characterization of nanoparticle-based drug delivery systems for Pyrindamycin B, a potent DNA alkylating agent with significant antitumor properties.[1][2] The use of nanoparticles can enhance the therapeutic efficacy of this compound by improving its solubility, enabling controlled release, and facilitating targeted delivery to tumor sites.[3][][5] These application notes and protocols are based on established methodologies for developing nanoparticle drug delivery systems.

Introduction to this compound and Nanoparticle Drug Delivery

This compound is a member of the duocarmycin class of natural products, known for its potent cytotoxic effects stemming from its ability to alkylate DNA. This irreversible binding to the N3 position of adenine (B156593) disrupts DNA replication and transcription, ultimately leading to cell death. While it has shown promise as an anticancer agent, its clinical application can be limited by factors such as poor aqueous solubility and potential systemic toxicity.

Nanoparticle drug delivery systems offer a promising approach to overcome these limitations. By encapsulating this compound within nanoparticles, it is possible to:

-

Enhance Bioavailability: Improve the solubility of the hydrophobic this compound molecule.

-

Control Drug Release: Modulate the release kinetics to maintain therapeutic concentrations over an extended period.

-

Improve Targeting: Functionalize the nanoparticle surface with ligands to achieve active targeting to cancer cells, thereby reducing off-target toxicity.

-

Protect the Drug: Shield the drug from premature degradation in the biological environment.

This document will focus on the use of biodegradable polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), a widely used polymer in drug delivery due to its biocompatibility and biodegradability.

Data Presentation: Characterization of this compound-Loaded Nanoparticles

The following tables present hypothetical but representative data for the physicochemical characterization of this compound-loaded PLGA nanoparticles. These tables are intended to serve as a template for presenting experimental results.

Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

| Formulation Code | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| PBP-NP-01 | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.8 ± 1.5 |

| PBP-NP-02 | 162.1 ± 5.1 | 0.15 ± 0.03 | -23.4 ± 1.8 |

| PBP-NP-03 | 148.9 ± 3.8 | 0.11 ± 0.01 | -27.1 ± 1.3 |

Table 2: Drug Loading and In Vitro Release Characteristics

| Formulation Code | Encapsulation Efficiency (%) | Drug Loading (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |

| PBP-NP-01 | 85.2 ± 3.5 | 4.26 ± 0.18 | 25.4 ± 2.1 | 65.7 ± 3.9 |

| PBP-NP-02 | 82.1 ± 4.1 | 4.11 ± 0.21 | 28.9 ± 2.5 | 72.3 ± 4.2 |

| PBP-NP-03 | 88.9 ± 2.9 | 4.45 ± 0.15 | 22.1 ± 1.9 | 60.5 ± 3.5 |

Table 3: In Vitro Cytotoxicity (IC50 Values in µg/mL)

| Cell Line | Free this compound | PBP-NP-01 | PBP-NP-02 | PBP-NP-03 |

| MCF-7 (Breast Cancer) | 0.05 ± 0.01 | 0.03 ± 0.008 | 0.04 ± 0.01 | 0.025 ± 0.007 |

| A549 (Lung Cancer) | 0.08 ± 0.02 | 0.05 ± 0.01 | 0.06 ± 0.01 | 0.045 ± 0.009 |

| HCT116 (Colon Cancer) | 0.06 ± 0.01 | 0.035 ± 0.009 | 0.045 ± 0.01 | 0.03 ± 0.008 |

Experimental Protocols

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity 0.55-0.75 dL/g)

-

Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 31,000-50,000)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Rotary evaporator

-

Ultracentrifuge

Protocol:

-

Organic Phase Preparation: Dissolve 100 mg of PLGA and 5 mg of this compound in 5 mL of dichloromethane.

-

Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 50 mL of deionized water.

-

Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.

-

Sonication: Sonicate the mixture using a probe sonicator for 3 minutes at 40% amplitude on ice to form a stable o/w emulsion.

-

Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at room temperature for 2-3 hours.

-

Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

-

Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

-

Storage: Store the lyophilized nanoparticles at -20°C.

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior and stability of the nanoparticles.

Methodology:

-

Resuspend a small amount of lyophilized nanoparticles in deionized water.

-

Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Measure the particle size, PDI, and zeta potential in triplicate.

3.2.2. Surface Morphology

Methodology:

-

Prepare a dilute suspension of the nanoparticles in deionized water.

-

Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.

-

Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

3.2.3. Encapsulation Efficiency (EE) and Drug Loading (DL)

Methodology:

-

Determine the total amount of drug used (W_total).

-